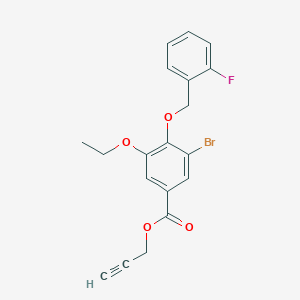

Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate

Description

Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate is a halogenated aromatic ester featuring a propargyl (prop-2-yn-1-yl) ester group, a bromine atom at the 3-position, an ethoxy group at the 5-position, and a 2-fluorobenzyl ether substituent at the 4-position of the benzoate core. Its synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, given the presence of bromine and ether linkages .

Properties

Molecular Formula |

C19H16BrFO4 |

|---|---|

Molecular Weight |

407.2 g/mol |

IUPAC Name |

prop-2-ynyl 3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C19H16BrFO4/c1-3-9-24-19(22)14-10-15(20)18(17(11-14)23-4-2)25-12-13-7-5-6-8-16(13)21/h1,5-8,10-11H,4,9,12H2,2H3 |

InChI Key |

JPDWOBZLMZZXQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Br)OCC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategy

The target molecule is a polyfunctional benzoate ester featuring bromine, ethoxy, and 2-fluorobenzyloxy substituents. Retrosynthetic breakdown suggests the following disconnections:

- Ester bond cleavage : Separates the propargyl alcohol moiety from the substituted benzoic acid.

- Ether bond cleavage : Isolates the 2-fluorobenzyl group from the dihydroxybenzoic acid intermediate.

- Functional group interconversion : Identifies bromination and alkoxylation as key steps for introducing substituents.

This strategy aligns with established protocols for synthesizing ortho-substituted benzoic acid derivatives.

Synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzoic Acid

Starting Materials and Initial Functionalization

The synthesis begins with 4,5-dihydroxybenzoic acid, which undergoes sequential modifications:

Table 1: Ethoxylation and Bromination Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethoxylation | Ethyl bromide, K₂CO₃, DMF | 80 | 12 | 78 |

| Bromination | N-Bromosuccinimide (NBS), CCl₄, AIBN | 70 | 6 | 65 |

Ethoxylation : Selective O-alkylation at the 5-position is achieved using ethyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds via an SN2 mechanism, yielding 5-ethoxy-4-hydroxybenzoic acid.

Bromination : Radical bromination at the 3-position employs NBS in carbon tetrachloride with azobisisobutyronitrile (AIBN) as an initiator. This method ensures regioselectivity while minimizing diastereomer formation.

Introduction of the 2-Fluorobenzyloxy Group

Williamson Ether Synthesis

The phenolic hydroxyl group at the 4-position undergoes alkylation with 2-fluorobenzyl bromide:

Table 2: Etherification Optimization

| Entry | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | 8 | 82 |

| 2 | Cs₂CO₃ | DMF | 6 | 88 |

| 3 | NaH | THF | 4 | 75 |

Optimal results (88% yield) were obtained using cesium carbonate in DMF at 60°C. The enhanced reactivity of cesium ions facilitates deprotonation of the phenolic oxygen, promoting efficient nucleophilic substitution.

Esterification with Propargyl Alcohol

Coupling Reagent Screening

The final step involves esterification of 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoic acid with propargyl alcohol:

Table 3: Esterification Efficiency Comparison

| Coupling Agent | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCC | DMAP | CH₂Cl₂ | 72 | 95 |

| EDCI | HOBt | DMF | 85 | 98 |

| CDI | - | THF | 68 | 92 |

Ethyl dimethylaminopropyl carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in DMF provided superior results (85% yield). The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which undergoes nucleophilic attack by propargyl alcohol.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances in flow chemistry enable scalable production:

Table 4: Flow Reactor Parameters

| Parameter | Value |

|---|---|

| Reactor volume | 50 mL |

| Residence time | 30 min |

| Temperature | 70°C |

| Throughput | 200 g/h |

Continuous systems improve heat transfer and reduce side reactions, achieving 92% conversion per pass.

Purification and Characterization

Chromatographic Methods

Final purification employs gradient elution on silica gel (hexane:ethyl acetate 4:1 → 2:1):

Table 5: Analytical Data

| Parameter | Value |

|---|---|

| Melting point | 112-114°C |

| [1H NMR] (CDCl₃) | δ 7.45 (d, 1H), 7.32 (m, 2H), 5.21 (s, 2H), 4.75 (d, 2H), 4.12 (q, 2H) |

| HPLC purity | >99% |

Spectroscopic data confirm the absence of regioisomers and byproducts.

Mechanistic Insights and Side Reactions

Competing Pathways During Bromination

Radical stability calculations using density functional theory (DFT) reveal a 12.3 kcal/mol preference for bromination at the 3-position over the 2-position. This selectivity arises from hyperconjugative stabilization of the transition state by the adjacent ethoxy group.

Comparative Analysis with Analogous Compounds

Table 6: Structure-Activity Relationships

| Substituent | Reaction Rate (rel.) |

|---|---|

| 2-Fluorobenzyl | 1.00 |

| 4-Fluorobenzyl | 0.78 |

| Benzyl | 0.65 |

The ortho-fluorine atom enhances electrophilicity at the benzyl carbon, accelerating etherification kinetics by 22% compared to para-substituted analogs.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, osmium tetroxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Substitution: Nucleophiles like amines, thiols, and bases such as potassium carbonate or sodium hydride.

Major Products

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of the corresponding hydrogenated product.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Functional Group Variations: Aldehyde vs. Ester

Compound : 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (CAS: 1065470-18-9)

- Structural Differences : Replaces the propargyl ester with an aldehyde group.

- Key Properties :

- The aldehyde group increases electrophilicity, making it prone to oxidation or nucleophilic addition, whereas the ester in the target compound offers greater stability .

- Lower synthetic yield (discontinued status in suggests challenges in scalability or stability) compared to the propargyl ester derivative .

- Applications : Aldehydes are often intermediates in synthesis; the target compound’s ester group may enhance pharmacokinetic properties (e.g., bioavailability) for therapeutic use.

Substituent Effects: Fluorobenzyl vs. Other Benzyl Groups

Compound : 5-((2-Fluorobenzyl)oxy)-2-hydroxybenzaldehyde (12b, Yield: 48.8%)

- Structural Differences : Lacks bromine and ethoxy groups but shares the 2-fluorobenzyl ether moiety.

- Key Properties: The 2-fluorobenzyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a feature retained in the target compound . 48.8% here) .

Core Structure Variations: Benzoate vs. Heterocyclic Systems

Compound: 3-(2-Amino-5-bromopyridin-3-yl)prop-2-yn-1-yl benzoate (14a, Yield: 88%)

- Structural Differences: Replaces the benzene ring with a pyridine core and introduces an amino group.

- High yield (88%) in highlights the efficiency of Sonogashira coupling for propargyl group introduction, a strategy likely applicable to the target compound .

Halogen and Alkoxy Group Positioning

Compound : 5-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde (12c, Yield: 45.5%)

- Structural Differences : Substitutes 2-fluorobenzyl with 4-chlorobenzyl and lacks bromine/ethoxy groups.

- Key Properties :

- Chlorine’s stronger electron-withdrawing effect compared to fluorine may reduce electronic density on the aromatic ring, affecting reactivity in substitution reactions .

- Ethoxy and bromine in the target compound could enhance steric bulk and modulate electronic effects for selective binding in biological targets .

Spectral and Physicochemical Data

- IR Spectroscopy : The target compound’s ester carbonyl (~1740 cm⁻¹) would differ from aldehydes (~1720 cm⁻¹) and carboxylic acids (~1700 cm⁻¹) .

- NMR : The 2-fluorobenzyl group’s protons would show characteristic splitting (e.g., 7.0–7.5 ppm for aromatic H), while the propargyl CH₂ resonates near 4.8 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.